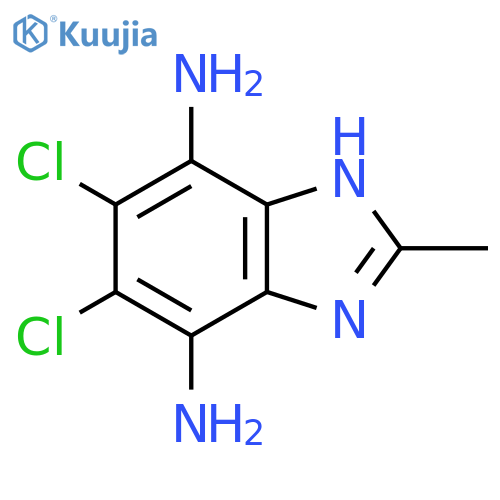

Cas no 412964-42-2 (5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine)

412964-42-2 structure

商品名:5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine

CAS番号:412964-42-2

MF:C8H8Cl2N4

メガワット:231.081918716431

MDL:MFCD00456889

CID:5671417

PubChem ID:786755

5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine 化学的及び物理的性質

名前と識別子

-

- 5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine

- 1H-Benzimidazole-4,7-diamine, 5,6-dichloro-2-methyl-

- Oprea1_413630

- SR-01000197043

- AB00074559-01

- SR-01000197043-1

- Cambridge id 5151233

- CBDivE_011717

- 412964-42-2

- EN300-26990753

- CHEMBL4896016

-

- MDL: MFCD00456889

- インチ: 1S/C8H8Cl2N4/c1-2-13-7-5(11)3(9)4(10)6(12)8(7)14-2/h11-12H2,1H3,(H,13,14)

- InChIKey: IOUURILQCZFEHN-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(C2=C(C=1N)NC(C)=N2)N)Cl

計算された属性

- せいみつぶんしりょう: 230.0126017g/mol

- どういたいしつりょう: 230.0126017g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 80.7Ų

じっけんとくせい

- 密度みつど: 1.652±0.06 g/cm3(Predicted)

- ふってん: 537.7±45.0 °C(Predicted)

- 酸性度係数(pKa): 12.84±0.30(Predicted)

5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26990753-0.05g |

5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |

412964-42-2 | 95.0% | 0.05g |

$459.0 | 2025-03-20 | |

| Enamine | EN300-26990753-0.5g |

5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |

412964-42-2 | 95.0% | 0.5g |

$1349.0 | 2025-03-20 | |

| Enamine | EN300-26990753-0.25g |

5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |

412964-42-2 | 95.0% | 0.25g |

$855.0 | 2025-03-20 | |

| Enamine | EN300-26990753-1.0g |

5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |

412964-42-2 | 95.0% | 1.0g |

$1729.0 | 2025-03-20 | |

| Aaron | AR02864W-1g |

5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |

412964-42-2 | 95% | 1g |

$2403.00 | 2025-02-15 | |

| Aaron | AR02864W-250mg |

5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |

412964-42-2 | 95% | 250mg |

$1201.00 | 2025-02-15 | |

| Aaron | AR02864W-500mg |

5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |

412964-42-2 | 95% | 500mg |

$1880.00 | 2025-02-15 | |

| 1PlusChem | 1P0285WK-250mg |

5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |

412964-42-2 | 95% | 250mg |

$1119.00 | 2024-05-02 | |

| 1PlusChem | 1P0285WK-5g |

5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |

412964-42-2 | 95% | 5g |

$6260.00 | 2024-05-02 | |

| 1PlusChem | 1P0285WK-10g |

5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |

412964-42-2 | 95% | 10g |

$9252.00 | 2023-12-17 |

5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

412964-42-2 (5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine) 関連製品

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬